molecular formula C10H10ClN3O3 B2860127 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N'-hydroxyethanimidamide CAS No. 873943-24-9

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N'-hydroxyethanimidamide

Cat. No.: B2860127
CAS No.: 873943-24-9
M. Wt: 255.66
InChI Key: IVVCKFUYQLJQKU-UHFFFAOYSA-N
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Description

The compound “2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N’-hydroxyethanimidamide” is a derivative of 3-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl) propanoic acid . It is a KMO inhibitor and may be useful in the treatment of various disorders, for example, acute pancreatitis, chronic kidney disease, other conditions associated with systemic inflammatory response syndrome (SIRS), Huntington’s disease, Alzheimer’s disease, spinocerebellar ataxias, Parkinson’s disease, AIDS-dementia complex, HIV infection, amylotrophic lateral sclerosis (ALS), depression, schizophrenia, sepsis, cardiovascular shock, severe trauma, acute lung injury, acute respiratory distress syndrome, acute cholecystitis, severe burns, pneumonia, extensive surgical procedures, ischemic bowel disease, severe acute hepatic disease, severe acute hepatic encephalopathy or acute renal failure .

Mechanism of Action

This compound acts as a KMO inhibitor . Kynurenine monooxygenase (KMO) is a flavin adenine dinucleotide (FAD) dependent monooxygenase located on the outer mitochondrial membrane . By inhibiting KMO, this compound may help in the treatment of various conditions or disorders .

Future Directions

The compound has potential therapeutic applications in a variety of disorders, including acute pancreatitis, chronic kidney disease, and various neurological disorders . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy.

Properties

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-6-1-2-8-7(3-6)14(4-9(12)13-16)10(15)5-17-8/h1-3,16H,4-5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCKFUYQLJQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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